4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole
Description
Properties
Molecular Formula |
C14H11ClF3NO2 |
|---|---|
Molecular Weight |
317.69 g/mol |
IUPAC Name |
4-(chloromethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C14H11ClF3NO2/c15-7-10-12(19-21-13(10)8-5-6-8)9-3-1-2-4-11(9)20-14(16,17)18/h1-4,8H,5-7H2 |
InChI Key |
RBPLFMZCNBNACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole typically involves a multi-step process:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via trifluoromethylation reactions, which have seen significant advancements with the development of new reagents.
Chloromethylation and Cyclopropylation: The chloromethyl group can be introduced through chloromethylation reactions, while the cyclopropyl group can be added via cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or other functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine would yield an amine derivative of the compound.
Scientific Research Applications
4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential as a pharmaceutical agent is being explored, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to enzymes and receptors, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole
- Molecular Formula: C₁₁H₈BrF₃NO₂ (MW: 329.09 g/mol) .
- Key Differences : Bromine replaces chlorine at the methyl position. This substitution increases molecular weight and alters reactivity; bromine is a better leaving group in nucleophilic substitutions (e.g., Suzuki couplings or alkylation reactions) .
- Applications : Used as an intermediate in synthesizing FXR (farnesoid X receptor) modulators, similar to the chloro analog .
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole
- Molecular Formula: C₁₁H₉ClFNO (MW: 225.65 g/mol) .
- Key Differences: Lacks the cyclopropyl and trifluoromethoxy groups. The 4-fluorophenyl group is less electron-withdrawing than trifluoromethoxy, affecting electronic properties .
Aryl-Substituted Isoxazoles
4-(4-Chlorophenyl)-5-methyl-3-(4-(quinolin-2-ylmethoxy)phenyl)isoxazole (Compound 34)
- Molecular Formula : C₂₆H₂₀ClN₃O₂ (MW: 449.91 g/mol) .
- Key Differences: Features a quinolinylmethoxy group introduced via nucleophilic substitution at the chloromethyl position. The melting point (164.7–165.8°C) suggests higher crystallinity compared to the target compound (predicted boiling point: 365.6°C) .
4-(1-((5-((2,6-dimethylphenoxy)methyl)-3-isoxazolyl)carbonyl)-4-piperidinyl)pyridine
- The 2,6-dimethylphenoxy group introduces steric bulk, contrasting with the trifluoromethoxy group’s electronic effects .
Data Tables
Table 1. Structural and Physical Properties
Biological Activity
4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole, identified by its CAS number 1952348-17-2, is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, a cyclopropyl group, and a trifluoromethoxy-substituted phenyl moiety. Its molecular formula is C13H12ClF3N2O, and it exhibits a purity of over 99% in commercial preparations . The presence of the chloromethyl and trifluoromethoxy groups suggests potential reactivity and biological interactions that warrant investigation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole. For instance, derivatives of isoxazole have shown cytotoxic effects against various cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- A549 (lung carcinoma)
- U-937 (human acute monocytic leukemia)
In one study, certain isoxazole derivatives demonstrated IC50 values ranging from 0.12 to 2.78 µM against these cell lines, indicating significant antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. This effect is often associated with increased expression of pro-apoptotic proteins such as p53 and activation of caspases .
- Cell Cycle Arrest : Some studies suggest that isoxazole derivatives can cause cell cycle arrest at various phases, further inhibiting cancer cell proliferation.
Other Biological Activities
Beyond anticancer properties, there is emerging evidence regarding other biological activities:
- Antimicrobial Activity : Compounds with similar structural features have been reported to exhibit moderate antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Some derivatives may possess anti-inflammatory properties, although specific data for 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole remains limited.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings related to its cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 0.65 | Apoptosis induction |
| B | A549 | 1.50 | Cell cycle arrest |
| C | U-937 | 2.41 | Pro-apoptotic signaling |
In Vivo Studies
While in vitro studies provide preliminary insights into the efficacy of 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole, further in vivo studies are necessary to assess its therapeutic potential and safety profile. Current research has not yet established comprehensive data on its pharmacokinetics or toxicity in animal models.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 4-(chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole?
- Methodology : The compound can be synthesized via chlorination of preformed isoxazole intermediates. For example, N-chlorosuccinimide (NCS) in dichloromethane (DCM) with catalytic DMF under mild stirring (4–5 hours at room temperature) is effective for introducing the chloromethyl group . Alternative routes involve cyclization of oxime intermediates derived from substituted benzaldehydes, followed by chlorination with reagents like PCl₅ . Yield optimization requires precise stoichiometric ratios (e.g., 2 mmol NCS per 2 mmol substrate) and purification via hot ethanol recrystallization.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR resolve substituent positions (e.g., cyclopropyl protons at δ ~1.2–1.5 ppm, trifluoromethoxy groups at δ ~145–150 ppm in ) .
- FT-IR : Key absorption bands include C-Cl stretches (~650–750 cm) and isoxazole ring vibrations (~1600 cm) .
- HRMS : Accurately determines molecular ion peaks (e.g., [M+H] for CHClFNO: calculated 340.0524) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in the electrophilic substitution of the isoxazole core?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic effects of substituents. For example, the electron-withdrawing trifluoromethoxy group at the 3-position directs chlorination to the 4-(chloromethyl) position via resonance stabilization of transition states . Comparative Mulliken charge analysis of isoxazole carbons helps identify reactive sites.
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodology :
- Batch Consistency Checks : Compare -NMR integrals for cyclopropyl protons (should integrate to 4H). Discrepancies may indicate incomplete cyclopropanation or byproduct formation .
- X-ray Crystallography : Resolves ambiguous NOE correlations (e.g., confirming the spatial arrangement of the 2-(trifluoromethoxy)phenyl group) .
- Elemental Analysis : Verify experimental vs. theoretical C/H/N ratios (e.g., C: 69.48% observed vs. 69.20% calculated) to detect impurities .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl) and test against bacterial/fungal strains. For example, cyclopropyl enhances lipophilicity, improving membrane permeability in antibacterial assays .
- LogP Measurements : Compare partition coefficients to correlate substituent hydrophobicity with bioactivity .
Q. What role does the trifluoromethoxy group play in metabolic stability?
- Methodology :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoromethoxy group resists oxidative metabolism due to strong C-F bonds, enhancing half-life .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
